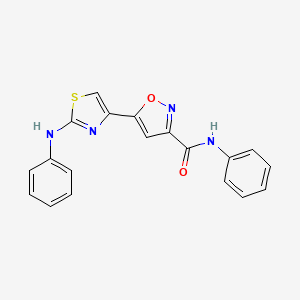
Antitubercular agent 34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubercular agent 34 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a class of drugs designed to combat the bacteria responsible for tuberculosis, especially in cases where the bacteria have developed resistance to other treatments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent 34 involves multiple steps, including the use of various reagents and catalysts. One common method involves the reaction between 2-aminobenzothiazole and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C to form a tricyclic compound . This is followed by further reactions to achieve the final desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques .
化学反応の分析
Types of Reactions: Antitubercular agent 34 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, ethanol, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that have been tested for their antitubercular activity. These derivatives often show improved efficacy against drug-resistant strains of Mycobacterium tuberculosis .
科学的研究の応用
Antitubercular agent 34 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology and medicine, it is used in the development of new treatments for tuberculosis, particularly for drug-resistant strains.
作用機序
The mechanism of action of antitubercular agent 34 involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, making it highly effective against the bacteria .
類似化合物との比較
Similar Compounds: Similar compounds to antitubercular agent 34 include isoniazid, rifampicin, and ethambutol. These compounds also target Mycobacterium tuberculosis but have different mechanisms of action and efficacy profiles .
Uniqueness: What sets this compound apart from other similar compounds is its ability to combat drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
特性
分子式 |
C19H14N4O2S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
5-(2-anilino-1,3-thiazol-4-yl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H14N4O2S/c24-18(20-13-7-3-1-4-8-13)15-11-17(25-23-15)16-12-26-19(22-16)21-14-9-5-2-6-10-14/h1-12H,(H,20,24)(H,21,22) |
InChIキー |
BOPJWDQJEOTUAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=NO3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)
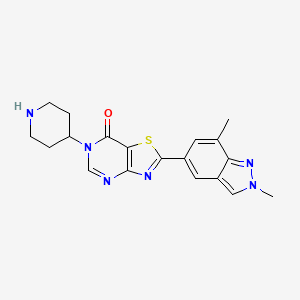
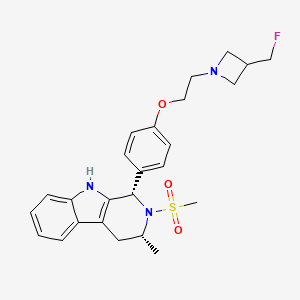
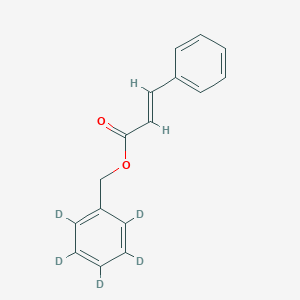
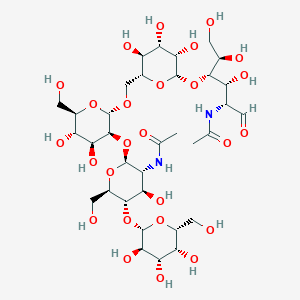
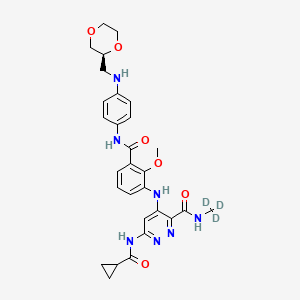
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
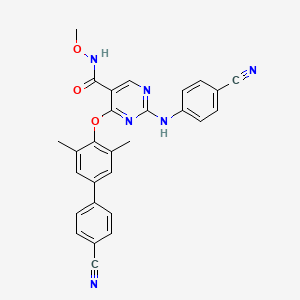

![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)

